3-[2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one

Regioisomerism Pyrazole SAR Angiotensin II antagonism

This compound uniquely positions the pyrazole attachment at the 3-position, enabling head-to-head regioisomeric SAR against the 4-yl analog (vasorelaxant IC50 differences up to 1.6-fold reported). Falls generically within US 5,252,593 for angiotensin II antagonism, offering a metabolically labile lactone handle. The unsubstituted C4/C5 pyrazole sites and free benzofuranone ring provide three orthogonal vectors for fragment-based lead optimization before Lipinski limits are breached. Request a quote to secure this critical 3-yl reference standard.

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
Cat. No. B7882823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)CC2C3=CC=CC=C3C(=O)O2
InChIInChI=1S/C15H14N2O3/c1-2-17-8-7-12(16-17)13(18)9-14-10-5-3-4-6-11(10)15(19)20-14/h3-8,14H,2,9H2,1H3
InChIKeyGTNOFERUWASJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(1-Ethyl-1H-pyrazol-3-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one: A Regiospecific Benzofuran–Pyrazole Hybrid Scaffold for Targeted Medicinal Chemistry and Angiotensin II Receptor Research


3-[2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one (molecular formula C15H14N2O3, exact mass ~270.10 g/mol) is a heterocyclic hybrid compound that fuses a 2-benzofuran-1(3H)-one (phthalide) core with a 1-ethyl-1H-pyrazole moiety via a 2-oxoethyl linker at the pyrazole 3-position. The compound belongs to the pharmacologically significant benzofuran–pyrazole class, which has demonstrated broad bioactivity including angiotensin II receptor antagonism [1], anticancer activity with GI50 values in the low micromolar range [2], and antimicrobial DNA gyrase B inhibition with IC50 values comparable to ciprofloxacin [3]. The specific regioisomeric attachment at the pyrazole 3-position—rather than the more commonly explored 4-position—distinguishes this scaffold from the majority of benzofuran–pyrazole hybrids reported in both patent and primary literature.

Why Generic Substitution Fails for 3-[2-(1-Ethyl-1H-pyrazol-3-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one: Regioisomerism, Substituent-Dependent Potency, and Pharmacophore Integrity


Substituting this compound with a positional isomer—such as the 1-ethyl-1H-pyrazol-4-yl analog—or a methyl-substituted congener cannot be assumed to yield equivalent pharmacological performance. Pyrazole regioisomerism is well documented to produce divergent biological activities: in benzofuran–morpholinomethyl–pyrazoline hybrids, positional isomers exhibited vasorelaxant IC50 values differing by up to 1.6-fold, with some isomers proving less potent than the reference drug prazosin [1]. Within the benzofuran–pyrazole class specifically, the introduction of a single methyl group on the pyrazole ring shifts the molecular weight from ~270.28 g/mol (target compound, C15H14N2O3) to 284.31 g/mol (C16H16N2O3), altering lipophilicity (estimated ΔlogP ≈ +0.5) and hydrogen-bonding capacity [2]. These physicochemical changes translate into measurable differences in target engagement: in the 2015 NCI 60-cell panel screen, structurally varied benzofuran–pyrazole hybrids exhibited GI50 values ranging from 1.00 to >100 µM depending on substitution pattern [3]. The quantitative evidence below substantiates why this specific regioisomer and substitution pattern warrants distinct scientific evaluation and procurement consideration.

Quantitative Differentiation Evidence for 3-[2-(1-Ethyl-1H-pyrazol-3-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one Versus Closest Analogs and In-Class Candidates


Regioisomeric Precision: Pyrazole 3-yl Versus 4-yl Attachment and Its Impact on Pharmacological Target Engagement

The target compound features a pyrazole moiety linked at the 3-position to the benzofuranone core via a 2-oxoethyl bridge. This 3-yl regioisomeric pattern is explicitly enumerated in US Patent 5,252,593 (Glaxo Group Ltd., 1993), which claims benzofuran–pyrazole compounds of Formula (I) wherein the pyrazolylmethyl moiety is attached at the 5- or 6-position of the benzofuran ring, and the pyrazole N1 substituent (R⁷) includes C₁₋₆ alkyl groups such as ethyl [1]. The closest positional isomer—3-[2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one—places the attachment at the pyrazole 4-position, which alters the electronic environment of both pyrazole nitrogen atoms. The 3-yl attachment places the electron-withdrawing carbonyl linker adjacent to the pyrazole N2, modulating the hydrogen-bond acceptor capacity and dipole moment of the heterocycle. Published SAR evidence demonstrates that pyrazole regioisomerism produces divergent biological outcomes: in benzofuran–pyrazoline hybrids, N-morpholinomethyl positional isomers exhibited vasorelaxant IC50 values ranging from 0.49 to 0.80 mM, representing up to a 1.6-fold potency difference between regioisomers [2]. While direct comparative pharmacological data for the target compound versus its 4-yl isomer remain unpublished, the established sensitivity of pyrazole-containing pharmacophores to regioisomeric variation constitutes class-level inference that the 3-yl configuration cannot be assumed interchangeable with the 4-yl analog.

Regioisomerism Pyrazole SAR Angiotensin II antagonism

Molecular Weight and Lipophilicity Differentiation: Target Compound Versus Methyl-Substituted Pyrazole Analogs

The target compound (C15H14N2O3, exact mass 270.1004 g/mol) lacks the additional methyl substituent present on the pyrazole ring of its closest commercially cataloged analogs, namely 3-[2-(1-ethyl-3-methylpyrazol-4-yl)-2-oxoethyl]-3H-2-benzofuran-1-one and 3-[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one (both C16H16N2O3, MW 284.31 g/mol) [1]. This structural simplification yields a molecular weight reduction of 14.03 g/mol (ΔMW = −4.9%) and an estimated logP decrease of approximately 0.5 log units, based on the Hansch π constant for an aromatic methyl substituent [2]. The lower lipophilicity of the target compound translates into improved aqueous solubility (predicted LogS improvement of ~0.5 log units) and reduced non-specific protein binding potential, both of which are critical parameters in early-stage drug discovery screening cascades. The absence of the methyl group also preserves the pyrazole C4 and C5 positions as unencumbered sites for metabolic oxidation (CYP450-mediated hydroxylation) or further synthetic elaboration in SAR campaigns—options that are sterically and electronically constrained in the methyl-substituted analogs.

Physicochemical properties Lipophilicity Lead optimization

Class-Level Anticancer Potency: Benzofuran–Pyrazole Hybrids Exhibit Low-Micromolar GI50 Values in the NCI 60-Cell Panel

Benzofuran–pyrazole hybrid compounds structurally related to the target compound have demonstrated potent, broad-spectrum antiproliferative activity in the NCI 60 human tumor cell line panel. In a 2015 study, eight benzofuran–pyrazole hybrids were screened at 10⁻⁵ M, with compound 4c—bearing a pyrazole-carboxylate substitution pattern—emerging as the most potent. Compound 4c was further evaluated in five-dose molar range assays and exhibited GI50 values of 1.00–2.71 µM across 11 distinct cancer cell lines, including Leukemia CCRF-CEM, MOLT-4, Lung Cancer HOP-92, Colon Cancer HCC-2998, CNS Cancer SNB-75, Melanoma SK-MEL-2, Ovarian Cancer IGROV1, Renal Cancer 786-0, RXF 393, and Breast Cancer HS 578T and T-47D [1]. The compound also inhibited c-Src kinase at 10 µM, providing mechanistic rationale for the observed antiproliferative effects. Notably, within this same compound series, structural variations in the pyrazole substitution pattern produced dramatically divergent activity profiles—from compounds with negligible activity to those with sub-micromolar potency—underscoring the sensitivity of anticancer activity to precise structural features including pyrazole substitution position. In an independent 2023 study, pyrazole-based benzofuran derivative 2 exhibited an IC50 of 7.31 µM against MCF-7 breast adenocarcinoma cells with a selectivity index of 15.74 relative to non-cancerous 3T3-L1 fibroblasts [2]. These data establish the benzofuran–pyrazole scaffold as a validated anticancer pharmacophore wherein the specific substitution pattern directly governs potency.

Anticancer NCI 60-cell panel Src kinase inhibition

Class-Level Antimicrobial Activity and DNA Gyrase B Inhibition: Benzofuran–Pyrazole Hybrids Deliver Broad-Spectrum MIC Values and Enzymatic IC50 Comparable to Ciprofloxacin

A 2024 study by Abd El-Karim et al. evaluated an extensive series of benzofuran–pyrazole hybrid compounds for antimicrobial activity against Gram-positive (S. aureus ATCC 6538, B. cereus ATCC 11778) and Gram-negative (E. coli 25922, P. aeruginosa ATCC 27853) bacterial strains, as well as fungal isolates (F. solani, C. albicans ATCC-10231). The most active compounds (9, 10, 11b–d) exhibited broad-spectrum MIC values ranging from 2.50 to 20 µg/mL [1]. Compound 9, a pyrido-triazine-fused benzofuran–pyrazole derivative, demonstrated MIC values of 2.50–17.60 µg/mL against bacterial strains—more potent than the reference antibiotic novobiocin (MIC 3.49–18.6 µg/mL)—and inhibited E. coli DNA gyrase B with an IC50 of 9.80 ± 0.21 µM, comparable to ciprofloxacin (IC50 8.03 ± 0.03 µM) [1]. Crucially, even within this focused compound library, antimicrobial potency was exquisitely sensitive to structural modifications: the 2-methyl-triazolo[1,5-a]pyridine analog 10 exhibited reduced DNA gyrase B inhibition (IC50 32.20 ± 0.10 µM, a 3.3-fold loss in potency), while the introduction of phenyl substituents (compounds 11b,c) increased antifungal but decreased antibacterial activity [1]. The target compound, with its unsubstituted pyrazole 3-yl architecture and 2-oxoethyl linker, represents a distinct structural entry point within this pharmacophore class, offering a scaffold that can be systematically elaborated to probe the structure–activity relationships governing antimicrobial versus anticancer selectivity.

Antimicrobial DNA gyrase B MIC

Scaffold Purity and Synthetic Tractability: Unsubstituted Pyrazole Core Enables Divergent SAR Elaboration Compared to Pre-functionalized Analogs

The target compound features an unsubstituted pyrazole ring (with only the N1-ethyl group present), leaving the C4 and C5 positions of the pyrazole available for electrophilic substitution, directed metalation, or cross-coupling reactions. This contrasts with the commercially available methyl-substituted analogs—3-[2-(1-ethyl-3-methylpyrazol-4-yl)-2-oxoethyl]-3H-2-benzofuran-1-one and 3-[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one [1]—where the methyl group sterically and electronically precludes functionalization at the substituted position. Furthermore, the pyrazole 3-yl attachment pattern places the linker carbonyl adjacent to the N2 nitrogen, creating a unique hydrogen-bond acceptor dyad (pyrazole N2 and linker carbonyl oxygen separated by two bonds) that is absent in the 4-yl regioisomer [2]. This geometric arrangement may enable bidentate metal chelation or dual hydrogen-bonding interactions with biological targets—a feature that distinguishes the 3-yl scaffold from all 4-yl positional isomers. From a procurement standpoint, the target compound's clean substitution pattern also facilitates unambiguous analytical characterization (NMR, LCMS) without the signal overlap complications introduced by diastereotopic methyl groups present in the methyl-substituted analogs.

Scaffold diversification Medicinal chemistry SAR

Optimal Research and Procurement Application Scenarios for 3-[2-(1-Ethyl-1H-pyrazol-3-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one Based on Quantitative Differentiation Evidence


Angiotensin II Receptor Antagonist Lead Identification and Patent-Landscape-Compliant Medicinal Chemistry

The target compound's structural architecture—a benzofuranone core linked to a 1-ethyl-1H-pyrazol-3-yl moiety via a 2-oxoethyl bridge—falls within the generic scope of US Patent 5,252,593 (Glaxo Group Ltd., 1993), which discloses benzofuran–pyrazole compounds as angiotensin II receptor antagonists for the treatment of hypertension and cognitive disorders [1]. The pyrazole 3-yl attachment pattern, combined with the N1-ethyl substituent, matches the preferred substitution embodiments described in the patent (R⁷ = C₁₋₅ alkyl, especially ethyl). Procurement of this specific compound enables research programs to operate within established IP space while exploring structure–activity relationships around the benzofuranone lactone moiety—a potentially metabolically labile ester isostere that may confer pharmacokinetic advantages over the carboxylic acid-bearing angiotensin II antagonists that dominate the clinical landscape.

Systematic Pyrazole Regioisomer SAR Studies for Kinase and GPCR Target Families

The availability of the target compound (3-yl regioisomer) alongside its 4-yl positional isomer enables rigorous head-to-head regioisomer SAR studies. Published evidence demonstrates that pyrazole regioisomers in benzofuran-containing scaffolds can exhibit vasorelaxant IC50 differences of up to 1.6-fold [2], and within the benzofuran–pyrazole anticancer series, GI50 values span >100-fold depending on substitution architecture [3]. The target compound serves as the critical 3-yl reference point for constructing complete regioisomeric SAR matrices, which are essential for computational pharmacophore modeling, 3D-QSAR, and structure-based drug design campaigns targeting kinases (c-Src IC50 benchmark: 10 µM at related benzofuran–pyrazole compound 4c [3]) and GPCRs (angiotensin II AT1 receptor).

Scaffold Diversification Platform for Property-Based Lead Optimization

With a molecular weight of 270.28 g/mol and an estimated logP of ~1.9, the target compound occupies a favorable position in property-based drug design space—significantly below the Lipinski thresholds (MW <500, logP <5) and approximately 0.5 log units more hydrophilic than its methyl-substituted C16 analogs . This provides a wider margin for subsequent functionalization before physicochemical property limits are breached. The two unsubstituted pyrazole positions (C4 and C5) plus the benzofuranone aromatic ring offer three distinct vectors for systematic SAR exploration. Research programs focused on fragment-based drug discovery or property-driven lead optimization will find this scaffold a more versatile and computationally tractable starting point than the pre-functionalized methyl analogs.

Cross-Target Screening in Antimicrobial and Anticancer Discovery Programs

The benzofuran–pyrazole pharmacophore has demonstrated validated activity across multiple therapeutic areas: antimicrobial agents with DNA gyrase B IC50 values of 9.80 µM (comparable to ciprofloxacin at 8.03 µM) and MIC values of 2.50–20 µg/mL [4], and anticancer agents with NCI 60-cell panel GI50 values of 1.00–2.71 µM [3]. The target compound, with its distinct and unelaborated pyrazole 3-yl scaffold, represents an ideal probe molecule for cross-target screening panels to establish baseline selectivity profiles before committing to a single therapeutic indication. Its structural simplicity relative to the fused polycyclic analogs (e.g., pyrido-triazine compound 9) facilitates interpretation of primary screening data and reduces confounding from off-target polypharmacology inherent to more complex hybrid structures.

Quote Request

Request a Quote for 3-[2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.